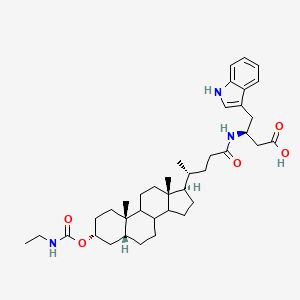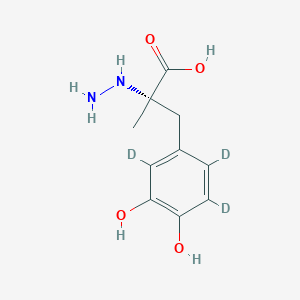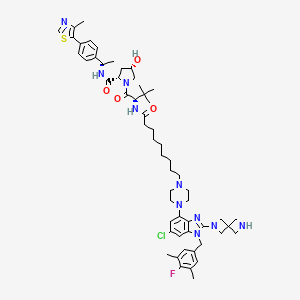
PROTAC SOS1 degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC SOS1 degrader-2 is a potent degrader of the Son of Sevenless 1 (SOS1) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade target proteins through the ubiquitin-proteasome system. This compound has shown significant potential in reducing the expression of phosphorylated extracellular signal-regulated kinase (pERK) and RAS-GTP, thereby inhibiting tumor growth in various cancer models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-2 involves the conjugation of a SOS1 ligand with an E3 ubiquitin ligase ligand through a linker. The specific synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. general steps include:
Ligand Synthesis: Synthesis of the SOS1 ligand and the E3 ligase ligand separately.
Linker Attachment: Conjugation of the ligands with a suitable linker.
Final Assembly: Coupling the linker-bound ligands to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual ligands, followed by their conjugation using automated synthesis equipment. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC SOS1 degrader-2 primarily undergoes:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach the linker to the ligands.
Degradation Reactions: In biological systems, the compound induces the degradation of SOS1 through the ubiquitin-proteasome pathway.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), and protecting groups.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.
Major Products
The major product of the degradation reaction is the ubiquitinated SOS1 protein, which is subsequently degraded by the proteasome into smaller peptides .
Applications De Recherche Scientifique
PROTAC SOS1 degrader-2 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of SOS1 and its role in cellular signaling pathways.
Biology: Helps in understanding the mechanisms of protein degradation and the role of SOS1 in various biological processes.
Mécanisme D'action
PROTAC SOS1 degrader-2 exerts its effects by inducing the degradation of the SOS1 protein. The compound binds to SOS1 and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the RAS signaling pathway, leading to reduced cell proliferation and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC SOS1 degrader-1: Another SOS1 degrader with similar mechanisms but different ligand structures.
Uniqueness
PROTAC SOS1 degrader-2 is unique due to its high potency and specificity in degrading SOS1. It has shown superior antiproliferative activity compared to other SOS1 inhibitors and degraders, making it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C57H76ClFN10O4S |
|---|---|
Poids moléculaire |
1051.8 g/mol |
Nom IUPAC |
(2S,4S)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44-,47-,52+/m0/s1 |
Clé InChI |
AZBRWXRYNYEDKG-UZBSLLNPSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
SMILES canonique |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


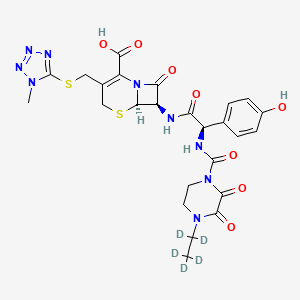
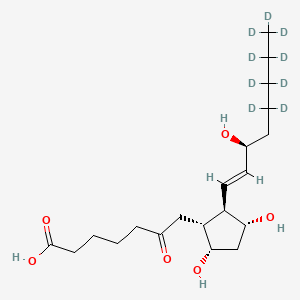
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
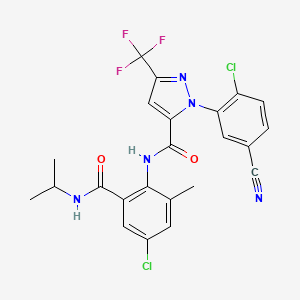

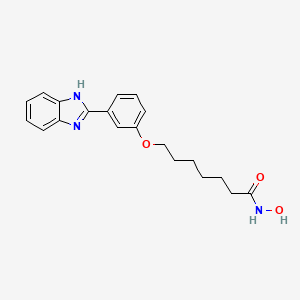

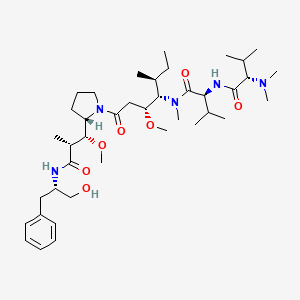
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
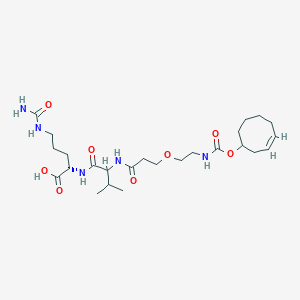
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
